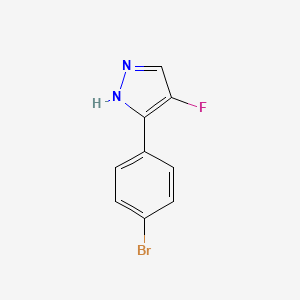

3-(4-Bromophenyl)-4-fluoro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of biologically active compounds. mdpi.comnih.govresearchgate.net Its structural versatility and ability to participate in various chemical transformations make it a privileged scaffold in organic synthesis. sigmaaldrich.com In medicinal chemistry, the pyrazole nucleus is a key component in numerous approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ekb.egchemmethod.com The ability of the pyrazole core to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds and other non-covalent interactions with biological targets are central to its success in drug design.

The following table provides examples of commercially successful drugs that feature a pyrazole core, highlighting the diverse therapeutic areas where this scaffold has proven effective.

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Stanozolol | Anabolic steroid |

Impact of Halogenation, Specifically Fluorine and Bromine, on the Reactivity and Biological Potential of Pyrazole Derivatives

The introduction of halogen atoms, particularly fluorine and bromine, onto the pyrazole ring is a well-established strategy to modulate the molecule's properties. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine , with its high electronegativity and small van der Waals radius, can alter the electronic properties of the pyrazole ring, affecting its pKa and reactivity. rsc.org The substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug candidate. rsc.org In the context of 4-fluoropyrazoles, the fluorine atom can influence the acidity of the N-H proton and the regioselectivity of further reactions. nih.govsciencepg.com

Bromine , on the other hand, is a larger and more polarizable atom. The presence of a bromine atom, as seen in the 4-bromophenyl group of the target molecule, can introduce specific interactions with biological targets, such as halogen bonding. nih.gov This can lead to enhanced binding affinity and selectivity. Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies. researchgate.net

The table below summarizes the general effects of fluorine and bromine substitution on the properties of organic molecules.

| Halogen | Key Physicochemical Effects | Impact on Biological Properties |

| Fluorine | Increases metabolic stability, alters pKa, can increase lipophilicity (in certain contexts) | Enhanced binding affinity, improved pharmacokinetic profile |

| Bromine | Increases polarizability, provides a site for further functionalization, can increase lipophilicity | Can participate in halogen bonding, serves as a synthetic handle for analog development |

Overview of Current Research Trajectories and Future Prospects for 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole and its Analogs

While specific research on 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole is not extensively documented in publicly available literature, the research trajectories for closely related analogs provide a strong indication of its potential.

Studies on 3-(4-fluorophenyl)-1H-pyrazole derivatives have shown promise in the development of androgen receptor antagonists for the treatment of prostate cancer. nih.govepa.gov This suggests that the 3-aryl-pyrazole scaffold is a viable starting point for targeting nuclear hormone receptors.

Similarly, research into bromophenyl-substituted pyrazoles has revealed a range of biological activities, including potential applications as metabolic enzyme inhibitors relevant to neurodegenerative disorders. ekb.eg The 4-bromophenyl moiety is a common feature in compounds designed to explore specific binding pockets in proteins.

Given these precedents, future research on 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole and its analogs is likely to focus on several key areas:

Synthesis and Characterization: The development of efficient and regioselective synthetic routes to this and related compounds will be crucial. Detailed spectroscopic and crystallographic analysis will be necessary to fully characterize these molecules.

Medicinal Chemistry: Exploration of its potential as an inhibitor of various enzymes, such as kinases and proteases, where the specific combination of the 4-bromophenyl and 4-fluoro substituents could lead to novel binding modes and improved selectivity.

Agrochemicals: Pyrazole derivatives have a history of use as pesticides and herbicides. The unique substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: The electronic properties imparted by the fluorine and bromine atoms could make these compounds interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The synthesis of analog libraries, where the bromine is replaced with other functional groups via cross-coupling reactions, will be a critical step in exploring the full potential of this molecular scaffold. The combination of the metabolically robust fluorine atom and the synthetically versatile bromine atom on the same pyrazole core presents a rich platform for the discovery of new chemical entities with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-4-fluoro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPMVPDFMFVTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl 4 Fluoro 1h Pyrazole and Its Advanced Derivatives

Classical and Conventional Synthetic Routes to the Pyrazole (B372694) Scaffold

The construction of the pyrazole ring system has been a subject of extensive research for over a century. Classical methods remain highly relevant and are often the first choice for chemists due to their reliability and accessibility of starting materials. These routes typically involve the formation of the five-membered ring through the reaction of a three-carbon component with a hydrazine-based two-nitrogen component.

Cyclocondensation reactions represent the most traditional and widely used method for pyrazole synthesis. This strategy involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic three-carbon synthon, leading to the formation of the pyrazole ring through a condensation and subsequent cyclization-dehydration sequence.

The condensation of hydrazine or its derivatives with 1,3-dicarbonyl compounds is a direct and efficient pathway to polysubstituted pyrazoles. nih.gov This method is versatile, allowing for the introduction of various substituents onto the pyrazole core by choosing appropriately substituted starting materials. The reaction proceeds by the initial attack of one nitrogen of the hydrazine onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. chemhelpasap.com

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the control of regioselectivity, as two different regioisomers can potentially form. nih.gov Reaction conditions, such as the choice of solvent and catalyst, can influence the outcome. For instance, conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide (DMA) has been shown to provide better yields and regioselectivity compared to conventional reactions in protic solvents like ethanol (B145695). nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product(s) | Yield | Ref |

| 1,3-Diketone | Hydrazine Derivative | Ethanol | Conventional Heating | Mixture of pyrazole regioisomers | Moderate | nih.gov |

| Arylhydrazine hydrochloride | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | N,N-Dimethylacetamide | Room Temperature, Acidic Medium | 1-Aryl-3-aryl-5-(trifluoromethyl)pyrazole | 74-77% (98:2 regioselectivity) | nih.gov |

| Ketone + Acid Chloride (in situ diketone formation) | Hydrazine | LiHMDS | One-pot | Polysubstituted pyrazole | Good to excellent | nih.govbeilstein-journals.org |

The Knorr pyrazole synthesis, first reported in 1883, is a seminal and enduring method for pyrazole construction. nih.gov It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions. slideshare.netjk-sci.com The mechanism involves an acid-catalyzed formation of an imine (or hydrazone) at one carbonyl group, followed by the attack of the second nitrogen atom on the remaining carbonyl group. slideshare.netslideshare.net A subsequent dehydration step generates the stable, aromatic pyrazole ring. chemhelpasap.comslideshare.net

A key variation of the Knorr synthesis utilizes β-ketoesters as the 1,3-dicarbonyl component. chemhelpasap.com In this case, the reaction with hydrazine leads to the formation of pyrazolones, which are 5-oxo-pyrazoline derivatives. chemhelpasap.comrsc.org The initial condensation typically occurs between the more electrophilic ketone carbonyl and one of the hydrazine's nitrogen atoms, followed by an intramolecular nucleophilic attack of the other nitrogen onto the ester carbonyl, leading to cyclization and elimination of an alcohol. chemhelpasap.comrsc.org These pyrazolones exist in tautomeric equilibrium with their corresponding hydroxypyrazole forms. chemhelpasap.com

| 1,3-Dicarbonyl Component | Hydrazine Component | Catalyst | Product Type | Ref |

| 1,3-Diketone | Hydrazine/Substituted Hydrazine | Acid | Substituted Pyrazole | slideshare.netjk-sci.com |

| β-Ketoester (e.g., Ethyl benzoylacetate) | Phenylhydrazine | Acetic Acid | Pyrazolone (B3327878) | chemhelpasap.com |

While not a primary ring-forming reaction, the Vilsmeier-Haack reaction is a crucial tool for the functionalization of pre-formed pyrazole rings, specifically for the synthesis of pyrazole-4-carbaldehydes. mdpi.comarkat-usa.org These aldehydes are versatile intermediates, enabling further elaboration of the pyrazole scaffold. The reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring. organic-chemistry.org

The process involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgrsc.org This reagent then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired pyrazole-4-carbaldehyde. organic-chemistry.org The reaction has been successfully applied to a variety of substituted pyrazoles to produce the corresponding 4-formyl derivatives in good yields. arkat-usa.orgdegres.eu Recent advancements have focused on developing more energy-efficient protocols using microwave or ultrasonic acceleration, which significantly reduce reaction times from hours to minutes. degres.eu

| Pyrazole Substrate | Reagents | Conditions | Product | Yield | Ref |

| 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole | DMF, POCl₃ | Microwave (60°C) | 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehyde | up to 85% | degres.eu |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | DMF, POCl₃ | 60-100°C | 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes | 32-98% | arkat-usa.org |

| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | N/A | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | N/A | mdpi.com |

Cycloaddition reactions provide a powerful and convergent alternative to condensation methods for constructing the pyrazole ring. These reactions, governed by the principles of pericyclic chemistry, allow for the direct formation of the five-membered ring in a single, often highly stereospecific and regioselective, step.

The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a fundamental and highly efficient method for synthesizing pyrazoles and their partially saturated pyrazoline counterparts. nih.gov This [3+2] cycloaddition involves the combination of a three-atom π-system from the diazo compound and a two-atom π-system from the alkyne to form the five-membered heterocyclic ring. nih.gov

Diazo compounds can be hazardous, so modern methods often focus on their in situ generation. nih.gov One common approach is the base-induced decomposition of tosylhydrazones, which are readily prepared from aldehydes or ketones. nih.govnih.gov The reaction of the generated diazo compound with a terminal or internal alkyne then proceeds, often with high regioselectivity, to yield the pyrazole product. nih.gov Catalyst-free versions of this reaction can be achieved simply by heating the reactants, particularly with α-diazocarbonyl substrates, providing a green synthetic route with high yields. rsc.org The regioselectivity is often governed by steric and electronic factors of the substituents on both the diazo compound and the alkyne. nih.gov

| Diazo Precursor | Dipolarophile | Conditions | Key Features | Ref |

| Aldehyde + Tosylhydrazine | Terminal Alkyne | Base (e.g., K₂CO₃) | In situ diazo formation, good regioselectivity | nih.gov |

| α-Diazocarbonyl compounds | Alkynes | Solvent-free, heating | High yields, no workup/purification needed | rsc.org |

| N-Tosylhydrazones | Alkenes | Visible light | In situ generation of donor/donor diazo species | nih.gov |

Cycloaddition Reactions in Pyrazole Ring Formation

Nitrile Imine-Mediated Cycloadditions

The [3+2] cycloaddition reaction involving nitrile imines is a powerful and convergent strategy for constructing the pyrazole core. researchgate.net This method involves the in situ generation of a highly reactive nitrile imine, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkyne or alkene, to form the pyrazole or pyrazoline ring system. nih.govdoi.org

Nitrile imines are typically generated from hydrazonoyl halides in the presence of a base. nih.gov For the synthesis of fluorinated pyrazoles, this approach can utilize fluorinated building blocks as either the nitrile imine precursor or the dipolarophile. nih.govbeilstein-journals.org The reaction proceeds via the formation of initial [3+2] cycloadducts, which may then undergo spontaneous oxidation, often by air, to yield the aromatized pyrazole product. researchgate.netnih.gov

A plausible pathway to 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole using this method would involve the reaction of a nitrile imine derived from a 4-bromobenzaldehyde (B125591) hydrazone with a fluorinated C2-synthon. For example, the dehydrohalogenation of N-phenyl-4-bromobenzohydrazonoyl chloride generates the corresponding nitrile imine. This intermediate can then be trapped by a fluorinated alkene. Subsequent aromatization of the resulting fluorinated pyrazoline would yield the target compound. The regioselectivity of the cycloaddition is a critical factor, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. doi.org

Table 1: Examples of [3+2] Cycloaddition for Pyrazole Synthesis

| Nitrile Imine Precursor | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Hydrazonoyl Halide | Chalcone (B49325) | 5-Acylpyrazoline | nih.gov |

| Hydrazonoyl Halide | Cinnamaldehyde | Multisubstituted Pyrazole | researchgate.net |

| Trifluoroacetonitrile-derived | 1,4-Quinones | Fused Pyrazole | nih.govbeilstein-journals.org |

Multicomponent Reactions for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials, represent a highly efficient and atom-economical approach to complex molecules like pyrazoles. beilstein-journals.orgnih.govrsc.org These reactions offer significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time, and minimizing solvent waste. nih.gov

The most classical MCR for pyrazole synthesis is based on the Knorr cyclocondensation, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org In an MCR format, the 1,3-dicarbonyl intermediate can be generated in situ. A versatile three-component reaction for synthesizing substituted pyrazoles involves an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org

To synthesize 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole via an MCR, one could envision a reaction between 4-bromobenzaldehyde, a fluorinated β-ketoester (e.g., ethyl 2-fluoroacetoacetate), and hydrazine hydrate (B1144303). This strategy allows for the direct assembly of the highly functionalized pyrazole ring in a single synthetic operation. Catalysts, such as Yb(PFO)₃, have been shown to be highly effective in promoting such reactions. beilstein-journals.org The modularity of MCRs allows for the creation of diverse libraries of pyrazole derivatives by simply varying the starting components. beilstein-journals.orgnih.gov

Synthesis of Dihydro-1H-pyrazole Precursors from Chalcones and Subsequent Aromatization

A widely employed and robust method for pyrazole synthesis proceeds through a chalcone intermediate. This two-step sequence involves the initial formation of an α,β-unsaturated ketone (chalcone), followed by its cyclocondensation with a hydrazine derivative to form a 4,5-dihydro-1H-pyrazole (pyrazoline), which is subsequently aromatized. researchgate.netnih.gov

The synthesis begins with a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde to form the chalcone. researchgate.net For the target molecule, this could involve the reaction of a fluorinated acetophenone with 4-bromobenzaldehyde. The resulting chalcone is then treated with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. This reaction typically yields the pyrazoline intermediate. researchgate.netyu.edu.jo

The final step is the aromatization of the pyrazoline ring to the corresponding pyrazole. This oxidation can be achieved using a variety of reagents or conditions. chim.it Common oxidants include manganese dioxide (MnO₂), sodium nitrite (B80452) in acetic acid, or even atmospheric oxygen under certain conditions. nih.govchim.it This pathway is highly versatile, as the substitution pattern of the final pyrazole can be easily modified by changing the initial aldehyde and ketone. nih.gov

Advanced and Sustainable Synthetic Approaches for Fluorinated Pyrazoles

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing energy consumption and waste. Microwave-assisted synthesis, sonochemistry, and mechanochemistry have emerged as powerful, sustainable alternatives to conventional methods for synthesizing fluorinated pyrazoles. acs.orgrsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to minutes, and improved product yields compared to conventional heating methods. acs.orgnih.gov The efficient and uniform heating provided by microwaves can enhance reaction rates and selectivity.

This technology has been successfully applied to the synthesis of a wide array of pyrazole derivatives, including fluorinated analogues. shd-pub.org.rs For instance, the cyclocondensation of chalcones with hydrazines to form pyrazolines is a reaction that benefits significantly from microwave irradiation. shd-pub.org.rs The synthesis of fluorinated pyrazoles from 3-chloro-4-fluoroaniline (B193440) has been demonstrated using microwave heating, highlighting the technique's utility in preparing halogenated heterocycles. The rapid and efficient nature of MAOS makes it particularly suitable for the high-throughput synthesis required in drug discovery. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method | Microwave Method | Benefit | Reference |

|---|---|---|---|---|

| Pyrazole-Oxadiazole Hybrid Synthesis | 7–9 hours (Reflux) | 9–10 minutes | Drastic time reduction, improved yield | acs.orgnih.gov |

| Schiff's Base & Chalcone Formation | N/A | 2 minutes | Rapid synthesis |

Ultrasound-Mediated Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, creating localized hot spots with extreme temperatures and pressures. This phenomenon can significantly enhance reaction rates and yields. nih.govnih.gov

This green technique has been effectively used for the synthesis of pyrazoline and pyrazolone derivatives under mild, often solvent-free, conditions. nih.govresearchgate.net For example, the smooth condensation of hydrazine derivatives with β-keto esters to form pyrazolones has been achieved in excellent yields and short reaction times using ultrasound irradiation without any solvent. researchgate.net Similarly, the synthesis of pyrazolines from chalcones can be efficiently conducted using ultrasound, highlighting a sustainable and environmentally friendly approach that reduces energy consumption and solvent usage. nih.gov

Mechanochemical Techniques in Pyrazole Synthesis

Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often in the absence of a solvent. beilstein-journals.orgd-nb.info This solvent-free approach is highly desirable from an environmental perspective, as it minimizes waste and can lead to the formation of products that are difficult to obtain from solution-based methods. beilstein-journals.org

Ball milling has been successfully applied to the synthesis of pyrazoles, including fluorinated derivatives. nih.govd-nb.info A notable example is the solvent-free, two-step synthesis of polyfunctionalized pyrazoles, which combines a [3+2] cycloaddition of in situ generated nitrile imines and chalcones, followed by oxidation with activated MnO₂. nih.gov This method demonstrates the power of mechanochemistry to facilitate multiple transformations in a single pot. Furthermore, one-pot, two-step mechanochemical procedures have been developed for the synthesis and subsequent fluorination of pyrazolones, amplifying the sustainability benefits by running consecutive solventless reactions. beilstein-journals.orgd-nb.info

Green Chemistry Principles in Pyrazole Synthesis

The application of green chemistry principles to the synthesis of pyrazole scaffolds has gained significant traction, aiming to reduce environmental impact through the use of efficient catalysts and benign solvents. These approaches prioritize sustainability without compromising reaction efficiency or product yield.

Catalyst Utilization in Pyrazole Formation

The formation of the pyrazole ring, traditionally achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, has been significantly improved by the use of various catalysts that promote milder reaction conditions and higher efficiency. researchgate.netorganic-chemistry.org Heterogeneous catalysts are particularly favored as they can be easily recovered and recycled, aligning with green chemistry goals. researchgate.net

One notable example is the use of Amberlyst-70, a solid acid resin, which has been demonstrated to effectively catalyze pyrazole synthesis in aqueous media at room temperature. researchgate.net This method avoids the use of harsh acids and simplifies the work-up procedure. Other catalysts, such as ammonium (B1175870) chloride, have also been employed as green alternatives in Knorr pyrazole synthesis, utilizing renewable solvents like ethanol. jetir.org The search for effective and recyclable catalysts has expanded to include various nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) and magnetic Fe₃O₄ nanoparticles, which have shown high efficacy in multicomponent reactions to produce pyrazole derivatives in water. nih.gov

The table below summarizes various catalysts used in green pyrazole synthesis, highlighting their reaction conditions and advantages.

| Catalyst | Reactants | Solvent | Key Advantages |

| Amberlyst-70 | 1,3-diketones, hydrazines | Water | Recyclable, non-toxic, room temperature reaction. researchgate.net |

| Ammonium Chloride | Hydrazine, 1,3-dicarbonyl compound | Ethanol | Green, inexpensive catalyst, renewable solvent. jetir.org |

| Imidazole | Ethyl acetoacetate, hydrazines | Water | Facile method, simple product separation. acs.org |

| Magnetic Fe₃O₄ NPs | Aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate | Water | Recyclable (up to 14 times), room temperature, rapid reaction. nih.gov |

| CeO₂/SiO₂ | Phenylhydrazine, ethyl acetoacetate, aldehydes, 2-naphthol | Not specified | Heterogeneous Lewis acid, high yields (85-92%). thieme-connect.com |

Green Solvent Applications (e.g., Water, Polyethylene (B3416737) Glycol)

The replacement of volatile and often toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and polyethylene glycol (PEG) have emerged as highly effective media for pyrazole synthesis. thieme-connect.comnih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com Numerous pyrazole synthesis protocols have been developed in aqueous media, often in conjunction with multicomponent reactions and efficient catalysts. nih.govacs.orgthieme-connect.com These methods not only reduce the environmental footprint but can also enhance reaction rates and selectivity. nih.gov

Polyethylene glycol (PEG), particularly PEG-400, serves as another excellent green reaction medium. It is non-toxic, inexpensive, thermally stable, and recyclable. nih.govmdpi.com PEG has been successfully used as a solvent for the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives, yielding products in high yields under mild conditions. nih.govmdpi.comresearchgate.net Its solubility in water and various organic solvents, coupled with its insolubility in less polar solvents, facilitates easy product separation and solvent recovery. nih.gov Ultrasonic irradiation in a mixture of PEG and water has also been shown to produce pyrazole derivatives in excellent yields (99%) in a short time (30 min), highlighting the synergistic benefits of green solvents and alternative energy sources. sci-hub.se

Regioselective Synthesis and Functionalization Strategies

Achieving specific substitution patterns on the pyrazole ring is critical for tuning the molecule's properties, particularly for pharmaceutical applications. The synthesis of a specifically substituted compound like 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole requires precise control over the reaction's regiochemistry. Traditional methods like the Knorr synthesis often suffer from poor regioselectivity when using substituted hydrazines. scholaris.ca Consequently, strategies involving late-stage functionalization of the pre-formed pyrazole core are often more attractive. scholaris.ca

Control of Regioselectivity via Steric and Electronic Factors

The inherent reactivity of the pyrazole ring dictates the position of substitution. The C4 position is susceptible to electrophilic aromatic substitution, while the C5 position can be functionalized in the presence of strong bases. scholaris.ca Direct functionalization at the C3 position is significantly more challenging due to its lower reactivity. scholaris.ca

Regioselectivity in reactions such as N-alkylation or Michael additions can be influenced by both the steric bulk and the electronic nature of the substituents already present on the pyrazole ring. nih.gov For instance, in the Michael addition of asymmetrically substituted pyrazoles to conjugated carbonyl alkynes, the reaction demonstrates excellent stereoselectivity and good regioselectivity, with electronic factors impacting the reaction rate more than the regiochemical outcome. nih.gov The steric hindrance of a substituent at the C5 position can also play a role, although in some cases, its influence on regioselectivity is negligible. nih.gov The use of fluorinated alcohols as solvents has also been shown to improve regioselectivity in pyrazole formation.

Directed Metalation for Selective Deprotonation and Electrophilic Quenching

Directed metalation is a powerful strategy for achieving site-selective functionalization by temporarily placing a directing group on the pyrazole nitrogen. This group guides a strong base (typically an organolithium reagent) to deprotonate a specific, adjacent C-H bond. Subsequent quenching with an electrophile introduces a substituent at the desired position. thieme-connect.com

This approach allows for the sequential functionalization of the pyrazole ring in a controlled manner. For example, a switchable metal-directing group like tetrahydropyran (B127337) (THP) can be used to direct lithiation first to the C5 position and then, after a group transfer, to the C3 position. thieme-connect.com This regiocontrolled process enables the introduction of various functional groups, such as boronic esters, which can then participate in cross-coupling reactions to build more complex molecules. thieme-connect.com Similarly, N-aryl pyrazoles can undergo regioselective ortho-magnesiation using sBu₂Mg in a non-polar solvent like toluene, with the pyrazole's N(2)-atom directing the metalation onto the aryl ring. rsc.org

Protecting Group Strategies for Site-Selective Derivatization

Protecting groups are instrumental in multistep syntheses, allowing for the temporary masking of a reactive site to enable transformations elsewhere in the molecule. jocpr.com In pyrazole chemistry, N-protection is crucial for controlling regioselectivity during functionalization. thieme-connect.comnih.gov

The tetrahydropyran (THP) group is a notable example, not only serving as a protecting group but also as a switchable directing group for metalation. thieme-connect.com Another effective protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The strategic use of the SEM group allows for a "SEM switch," where the group is transposed from one nitrogen to the other. This transposition effectively converts an unreactive C3 position into a more reactive C5 position, enabling sequential C-H arylation at both sites. nih.gov This strategy, combined with subsequent N-alkylation of the SEM-protected intermediate, provides a pathway to fully substituted pyrazoles with complete regiocontrol over all substituents. nih.gov A solvent- and catalyst-free method for the protection of pyrazole has also been developed, followed by a one-pot lithiation/alkylation/deprotection sequence, representing a green approach to derivatization. researchgate.netrsc.org

The table below details protecting groups used in pyrazole synthesis and their role in directing functionalization.

| Protecting Group | Reagents for Deprotonation/Switch | Position(s) Functionalized | Key Advantage |

| Tetrahydropyran (THP) | n-BuLi (for lithiation), HCl/MeOH (for deprotection) | C5 and C3 (sequentially) | Acts as a switchable directing group for controlled di-functionalization. thieme-connect.com |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | HCl/Ethanol (for deprotection) | C5 and C3 (via "SEM switch") | Enables sequential arylation by transposing the group to activate the C3 position. nih.gov |

Post-Cyclization Functionalization of Pyrazole Rings (e.g., Suzuki-Miyaura Coupling at C4-bromo site)

Post-cyclization functionalization is a pivotal strategy in synthetic organic chemistry, allowing for the diversification of a core heterocyclic structure after its initial formation. This approach provides a modular route to a wide array of derivatives that might be inaccessible through direct synthesis. For pyrazole rings, the C4 position is a common target for such modifications. The presence of a halogen, particularly a bromine atom, at this position serves as a versatile "handle" for transition-metal-catalyzed cross-coupling reactions.

Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for forming carbon-carbon bonds. rsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The C4-bromo pyrazole scaffold is an excellent substrate for this transformation, enabling the introduction of a diverse range of aryl, heteroaryl, or styryl groups, thereby creating advanced derivatives. rsc.org

Detailed Research Findings

The synthetic utility of Suzuki-Miyaura coupling at the C4-bromo site of pyrazoles has been demonstrated in several studies. A general and efficient methodology was developed for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines starting from 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org This process utilizes the XPhos Pd G2 precatalyst, which is effective for coupling the brominated pyrazole with a variety of boronic acids, including those that are electron-rich, electron-deficient, or sterically demanding. rsc.org The subsequent reduction of the nitro groups yields the desired diamine products. rsc.org

The reaction conditions are crucial for a successful coupling. A simple, phosphine-free catalytic system using 1 mol% Palladium(II) acetate (B1210297) (Pd(OAc)2) with potassium acetate (KOAc) as the base in dimethylacetamide (DMA) has also been reported for coupling pyrazole derivatives bearing bromo substituents at the C4 position. researchgate.net Furthermore, studies on other brominated nitrogen-rich heterocycles have shown that XPhos-derived precatalysts, in combination with a phosphate (B84403) base like potassium phosphate (K3PO4) in a dioxane/water solvent system, facilitate the coupling of 4-bromopyrazoles in good to very good yields. nih.gov

The scope of the reaction is broad, accommodating a wide range of boronic acid partners. researchgate.net Both electron-rich and electron-poor arylboronic acids react efficiently, as do heterocyclic and styryl boron derivatives, leading to the desired products in good to excellent yields without significant impact from the substituent's position on the aromatic ring. researchgate.net

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions performed at the C4-bromo position of various pyrazole derivatives, showcasing the versatility of this method.

| Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Precatalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane / H2O | 4-Phenyl-3,5-dinitro-1H-pyrazole | 96 | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane / H2O | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | 98 | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane / H2O | 4-(4-(Trifluoromethyl)phenyl)-3,5-dinitro-1H-pyrazole | 95 | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Thiophen-2-ylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane / H2O | 4-(Thiophen-2-yl)-3,5-dinitro-1H-pyrazole | 93 | rsc.org |

| 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos-derived precatalyst (P1) | K3PO4 | Dioxane / H2O | 4-Phenyl-1H-pyrazole | 86 | nih.gov |

| 4-Bromo-1H-pyrazole | 4-tert-Butylphenylboronic acid | XPhos-derived precatalyst (P1) | K3PO4 | Dioxane / H2O | 4-(4-tert-Butylphenyl)-1H-pyrazole | 61 | nih.gov |

Spectroscopic and Structural Elucidation Techniques for 3 4 Bromophenyl 4 Fluoro 1h Pyrazole Analogs

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole (B372694) derivatives, FT-IR spectra reveal characteristic vibrational bands that confirm the presence of key structural motifs.

In analogs of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, the FT-IR spectra are expected to show several key absorption bands. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3200 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3050 cm⁻¹. semanticscholar.org The C=N and C=C stretching vibrations within the pyrazole and phenyl rings give rise to bands in the 1495-1593 cm⁻¹ range. semanticscholar.org Furthermore, the presence of the fluoro substituent is confirmed by a C-F stretching band, which is typically found around 1224 cm⁻¹. semanticscholar.org The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrazole Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3100-3200 |

| C-H (aromatic) | Stretching | ~3050 |

| C=N (pyrazole) | Stretching | 1593 |

| C=C (aromatic) | Stretching | 1360 |

| C-N (pyrazole) | Stretching | 1495 |

| C-F (fluoro) | Stretching | 1224 |

| C-Br (bromo) | Stretching | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For pyrazole derivatives, the chemical shifts and coupling constants of the protons are highly informative. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons on the phenyl ring will exhibit characteristic splitting patterns depending on their substitution. For a 4-substituted phenyl ring, two doublets are expected in the aromatic region (typically 7.0-8.0 ppm). The proton on the pyrazole ring will also have a characteristic chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Including APT Techniques

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In conjunction with Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon atom (C, CH, CH₂, CH₃) can be determined. The chemical shifts of the carbon atoms in the pyrazole and phenyl rings are sensitive to the electronic effects of the substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F), which is a definitive indicator of its presence. rsc.org Similarly, the carbon attached to the bromine atom will have a characteristic chemical shift.

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazole Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H (pyrazole) | >10 (broad singlet) | - |

| C-H (pyrazole) | ~7.5 (singlet) | ~125 |

| C-H (phenyl, ortho to Br) | ~7.6 (doublet) | ~129 |

| C-H (phenyl, meta to Br) | ~7.4 (doublet) | ~132 |

| C (pyrazole, C3) | - | ~148 |

| C (pyrazole, C4-F) | - | ~155 (d, ¹JC-F ≈ 240 Hz) |

| C (pyrazole, C5) | - | ~110 |

| C (phenyl, C1') | - | ~130 |

| C (phenyl, C4'-Br) | - | ~122 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

Application of Advanced NMR Techniques for Stereochemical and Regioisomeric Differentiation

Advanced two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the structure of complex molecules, including the differentiation of regioisomers. oxinst.com Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule. For pyrazole derivatives, these techniques can definitively establish the substitution pattern on both the pyrazole and phenyl rings. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which is essential for determining the stereochemistry and conformation of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which is crucial for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, the fragmentation is expected to involve the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will be evident in the molecular ion peak and any bromine-containing fragments. Common fragmentation pathways for pyrazoles include the loss of N₂ and subsequent rearrangements, as well as cleavage of the substituent groups from the pyrazole core. researchgate.net Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of pyrazole derivatives, LC-MS is instrumental for identification, purification, and quantification.

For instance, in the analysis of related pyrazole compounds like 3,4-dimethyl-1H-pyrazole (3,4-DMP), a soil nitrification inhibitor, LC-MS/MS has been effectively utilized. nih.govnih.gov Due to the small and polar nature of such molecules, achieving adequate retention on a standard reversed-phase LC column can be challenging. nih.govnih.gov To overcome this, ion-pair chromatography is employed. The use of perfluoroalkanoic acids as ion-pair reagents significantly increases the retention time of the pyrazole analytes, allowing for better separation from the sample matrix. nih.govresearchgate.net This improved separation is crucial as it enables the diversion of co-extracted matrix components away from the mass spectrometer, thereby reducing ion suppression and enhancing sensitivity. nih.govnih.gov

The mass spectrometer, typically a triple quadrupole system, provides high specificity and sensitivity for the detection of the target compounds. nih.gov Quantification is achieved by monitoring specific parent-to-daughter ion transitions, a technique known as multiple reaction monitoring (MRM). epa.gov For example, in the analysis of 3,4-DMP, the transition from m/z 97.4 to 56.2 was used for quantification, while the transition to m/z 70.2 served as a qualifier. nih.gov The use of isotopically labeled internal standards, such as 3,4-DMP-¹⁵N₂, can further improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. nih.gov The development of such robust LC-MS/MS methods has led to a significant improvement in the limit of quantitation for pyrazole derivatives in complex matrices. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the structure-property relationships of 3-(4-bromophenyl)-4-fluoro-1H-pyrazole analogs.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Single crystal X-ray diffraction (SCXRD) analysis of pyrazole derivatives reveals detailed information about their molecular structure. For example, in the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are twisted out of the mean plane of the pyrazole ring, with dihedral angles of 13.70(10)° and 36.48(10)°, respectively. nih.gov Similarly, in another study of the same compound, the asymmetric unit contained two independent molecules with slightly different geometries, where the 4-bromobenzene ring formed dihedral angles of 26.0(2)° and 39.9(7)° with the pyrazole ring. researchgate.net

The planarity of the pyrazole ring itself is also a key feature. In many reported structures of pyrazole derivatives, the pyrazole ring is nearly planar. nih.govnih.gov However, in some cases, such as in 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the pyrazole ring adopts a flattened envelope conformation. nih.gov The specific conformation and the dihedral angles between the pyrazole ring and its substituents are influenced by the nature and position of the substituents. For instance, in 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the benzene (B151609) rings form dihedral angles of 6.58(6)° and 85.31(6)° with the mean plane of the 4,5-dihydro-1H-pyrazole ring. nih.gov

Analysis of Intermolecular Interactions (e.g., C-H...π, C-Br...π Interactions, Hydrogen Bonding Networks)

The solid-state packing of 3-(4-bromophenyl)-4-fluoro-1H-pyrazole analogs is governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in the stability of the crystal lattice.

Hydrogen Bonding: In pyrazole derivatives containing suitable functional groups, classical hydrogen bonds, such as N-H···N and N-H···O, are commonly observed. cardiff.ac.uknih.gov For instance, in the crystal structure of 4-fluoro-1H-pyrazole, molecules are linked into one-dimensional chains by N-H···N hydrogen bonds. nih.govnsf.gov In the absence of strong hydrogen bond donors, weaker C-H···O and C-H···F interactions can also play a significant role in the crystal packing. nih.gov

Conformational Analysis of the Pyrazole Ring and Substituent Dihedral Angles

The conformation of the pyrazole ring and the relative orientation of its substituents are key structural features that can be precisely determined by SCXRD. The pyrazole ring in many aromatic derivatives is largely planar. However, in dihydropyrazole analogs, the five-membered ring can adopt non-planar conformations, such as an envelope or a twisted form. nih.govresearchgate.net

Below is an interactive table summarizing the crystallographic data for selected 3-(4-bromophenyl)-4-fluoro-1H-pyrazole analogs and related structures.

Table 1. Crystallographic Data for Selected Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Monoclinic | P2₁/c | 6.0973(5) | 12.3079(11) | 20.1432(16) | 96.700(1) | 1501.3(2) | 4 | nih.gov |

| 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | 10.5815(3) | 11.2119(3) | 15.4569(4) | 90 | 1833.79(9) | 4 | nih.gov |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2₁/c | 17.7233(4) | 3.8630(1) | 20.4224(5) | 110.137(3) | 1312.75(6) | 4 | nih.gov |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Triclinic | P1 | 9.6716(8) | 11.4617(9) | 13.8257(10) | 92.753(6) | 1397.91(19) | 4 | researchgate.net |

Compound Names

| 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole |

| 3,4-dimethyl-1H-pyrazole |

| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone |

| 4-fluoro-1H-pyrazole |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

Structure Activity Relationship Sar Studies of 3 4 Bromophenyl 4 Fluoro 1h Pyrazole and Its Structural Analogs

Impact of Halogen Substitution (Fluorine and Bromine) on Bioactivity Modulations

The presence of both fluorine and bromine atoms on the 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole scaffold is fundamental to its pharmacological profile. These halogens exert significant influence through a combination of electronic and steric effects, which in turn affect the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine, positioned at the C4 position of the pyrazole (B372694) ring, is the most electronegative element and has a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å). nih.gov This small size means it can often be substituted for hydrogen without causing significant steric hindrance in a receptor's active site. nih.govbenthamscience.com Its primary influence is electronic; the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of the pyrazole N-H group, modify the electron density of the aromatic system, and create favorable electrostatic interactions. mdpi.comnih.gov Furthermore, fluorine can block metabolic oxidation at its site of attachment, enhancing the molecule's metabolic stability and bioavailability. nih.gov The C-F bond can also act as a hydrogen bond acceptor, further contributing to drug-receptor interactions. nih.gov

Bromine, attached to the para-position of the C3-phenyl ring, has a larger van der Waals radius and is less electronegative than fluorine but is highly polarizable. researchgate.net Its presence significantly increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake. researchgate.netresearchgate.net Bromine's ability to form directional halogen bonds—a type of noncovalent interaction with electron-rich atoms like oxygen or nitrogen in receptor binding pockets—can substantially enhance binding affinity and potency. researchgate.net

Table 1: Comparative Physicochemical Properties of Fluorine and Bromine in Drug Design

| Property | Fluorine | Bromine | Impact on Bioactivity |

|---|---|---|---|

| van der Waals Radius | Small (1.47 Å) | Larger (1.85 Å) | Fluorine causes minimal steric perturbation; Bromine provides bulk and can fill larger pockets. nih.govresearchgate.net |

| Electronegativity | Highest (3.98) | Moderate (2.96) | Strong inductive electron withdrawal by fluorine alters pKa and molecular polarity; Bromine has a weaker inductive effect. nih.govresearchgate.net |

| Lipophilicity | Increases lipophilicity of aromatic rings. nih.govresearchgate.net | Increases lipophilicity. researchgate.net | Enhances membrane permeability and hydrophobic interactions with target proteins. nih.govresearchgate.net |

| Bonding Interactions | Can act as a hydrogen bond acceptor. nih.gov | Can form strong halogen bonds. researchgate.net | Provides additional specific, directional interactions to anchor the molecule in a binding site. nih.govresearchgate.net |

| Metabolic Stability | C-F bond is very strong, blocking metabolic oxidation at that position. nih.gov | Can be a site for metabolism, but generally more stable than C-H. | Increases drug half-life and bioavailability. nih.gov |

The specific placement of the halogen substituents is critical for optimal biological activity. For the phenyl ring substituent, studies on related pyrazole analogs have shown that positional changes can lead to different biological effects. For example, in one series of pyrazole compounds, a para-fluorine substitution on the phenyl ring was found to improve interaction with peripheral opioid receptors, whereas an ortho-substitution diminished affinity for a different target, the acid-sensing ion channel subtype 1α (ASIC-1α). nih.gov This highlights that the para-position of the bromine atom in 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole is likely crucial for directing interactions within a specific sub-pocket of its target receptor. Moving the bromine to the ortho or meta position would alter the molecule's electronic distribution and steric profile, likely leading to a different or diminished bioactivity profile.

Similarly, the location of the fluorine atom at the C4 position of the pyrazole ring is significant. Isomers with fluorine at the C3 or C5 positions would have vastly different electronic properties due to proximity to the ring nitrogen atoms. Substitution at C4 directly influences the electronic character of the pyrazole core and its interaction with adjacent substituents.

Influence of Substituents at Pyrazole Ring Positions (N1, C3, C4, C5) on Receptor/Enzyme Interactions

N1 Position: In N-unsubstituted pyrazoles like the parent compound, the N-H group can act as both a hydrogen bond donor and acceptor, which is often a critical interaction for anchoring the molecule in a receptor's active site. For many pyrazole-based drugs, substitution at the N1 position is a key strategy for modulating activity. For instance, in a series of pyrazole-based prostacyclin mimetics, the introduction of an ω-alkanoic acid side chain of a specific length at the N1 position was essential for potency. nih.gov

C3 Position: This position is frequently substituted with an aryl or heteroaryl group that can engage in hydrophobic and π-π stacking interactions within the target binding site. nih.gov In the title compound, the 4-bromophenyl group at C3 is a key pharmacophoric feature. Structure-activity relationship studies of other 3,5-diarylpyrazoles have consistently shown that the nature of the aryl groups at these positions is a primary determinant of inhibitory activity. nih.gov

C4 Position: The C4 position is a crucial site for synthetic modification to fine-tune a compound's electronic properties and steric profile. In 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, the small, highly electronegative fluorine atom at this position significantly influences the molecule's properties. Replacing the fluorine with larger or electron-donating groups would be expected to dramatically alter its biological activity.

C5 Position: In N-unsubstituted pyrazoles, the C3 and C5 positions can be equivalent due to tautomerism. nih.gov When N1 is substituted, these positions become distinct. Like the C3 position, the C5 position is often a site for aryl groups or other substituents that contribute to binding affinity. For potent activity, a vicinal diphenyl substitution pattern (at C3 and C4, or C4 and C5) is often a minimum requirement. nih.gov

Table 2: Impact of Substituents at Key Pyrazole Ring Positions on Bioactivity

| Position | Common Substituents | Role in Receptor/Enzyme Interaction |

|---|---|---|

| N1 | H, Alkyl chains, Aryl groups | Acts as H-bond donor/acceptor; side chains can access specific sub-pockets. nih.gov |

| C3 | Aryl, Heteroaryl, Alkyl | Often a key pharmacophore; participates in hydrophobic, π-π, and halogen bonding interactions. nih.govnih.gov |

| C4 | H, Halogens, Small alkyls | Fine-tunes electronic properties and steric profile; can block metabolic pathways. nih.gov |

| C5 | Aryl, H, Alkyl | Contributes to binding affinity, often in concert with the C3 substituent. nih.gov |

Exploration of Linker and Bridging Moieties in Analog Development

To enhance potency or introduce new functionalities, the pyrazole core can be connected to other molecular fragments via linkers or incorporated into more complex bridged systems. Research on pyrazolo[3,4-d]pyrimidine derivatives targeting the EGFR kinase has shown that connecting an aryl or heteroaryl moiety to the core structure through a hydrophilic linker significantly improved anticancer activity. mdpi.com This strategy allows the pyrazole scaffold to anchor in one part of a binding site while the linked moiety explores another, potentially increasing affinity and selectivity.

Creating bridged structures is another effective strategy. For example, oxygen-bridged pyrazoles have been developed to form rigid tricyclic systems. mdpi.com Such rigidification reduces the number of possible conformations the molecule can adopt, which can decrease the entropic penalty upon binding to a receptor and lead to higher affinity. mdpi.com

Conformational Flexibility and Rigidity in Structure-Activity Optimization

The balance between molecular flexibility and rigidity is a critical aspect of drug design. researchgate.net The 4-bromophenyl group at the C3 position of the title compound can rotate around the C-C single bond, giving the molecule a degree of conformational flexibility. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation to fit into a binding site (an "induced fit" model).

However, excessive flexibility can be detrimental, as it increases the entropic cost of binding. Therefore, designing more conformationally restricted analogs can be a powerful strategy for improving potency. QSAR studies on conformationally restricted 1,5-diaryl pyrazoles have demonstrated that descriptors related to the fraction of rotatable bonds are significant for predicting biological activity. nih.gov By designing more rigid analogs, such as those with bridged structures, researchers can lock the molecule into a bioactive conformation, potentially leading to enhanced affinity and selectivity. mdpi.com

Comparative SAR with Related Pyrazole Heterocycles and Ring Systems

The biological activity of the pyrazole scaffold can be compared with that of other related heterocyclic systems to understand the unique contributions of the pyrazole ring.

Comparison with Fused Systems: Pyrazoles can be fused with other rings to create bicyclic systems like pyrazolo[3,4-d]pyrimidines. mdpi.com These fused systems are more rigid and planar than simple diaryl pyrazoles. This rigidity can be beneficial for targeting certain enzymes, such as kinases, where a planar structure may facilitate optimal interactions in the ATP-binding pocket. mdpi.com

Comparison with Linked Heterocycles: Attaching other heterocyclic rings to the pyrazole core can introduce new properties. For instance, studies comparing pyrazole-tetrazole hybrids with thiophene-pyrazole derivatives found that the latter exhibited superior anti-inflammatory and antibacterial activity. ijrrjournal.com This suggests that the thiophene (B33073) ring offered more favorable interactions or physicochemical properties than the tetrazole ring in that specific context. Similarly, attaching a thiazole (B1198619) moiety to a pyrazole ring has been shown to confer potent cytotoxic activity against cancer cell lines. nih.gov

Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for a phenyl ring, offering advantages such as improved lipophilicity, solubility, and providing additional hydrogen bonding capabilities through its nitrogen atoms. nih.gov In complex drugs like Sildenafil, both the pyrazole and an attached pyrimidine (B1678525) ring are crucial for activity, with each forming distinct π-π and hydrogen bonding interactions with the target enzyme, PDE5. nih.gov This illustrates how the pyrazole ring can work in concert with other ring systems to achieve high-affinity binding.

Computational Chemistry and Molecular Modeling Investigations of 3 4 Bromophenyl 4 Fluoro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, DFT calculations can provide optimized molecular geometry, electronic energies, and a variety of molecular properties that are crucial for understanding its chemical behavior.

Key electronic parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing the molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO densities often highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative using DFT

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capacity. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capacity. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO, indicating chemical stability and reactivity. | 5.0 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | 2.5 D |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6.5 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.5 eV |

Note: The values presented are representative for a substituted pyrazole and may vary for 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, the MESP map would likely show negative potential regions concentrated around the nitrogen atoms of the pyrazole ring and the fluorine atom, due to their high electronegativity. researchgate.net These sites are predicted to be the primary locations for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the pyrazole NH and the phenyl rings would exhibit positive electrostatic potential, making them favorable sites for interactions with nucleophiles or hydrogen bond acceptors. researchgate.net Understanding the MESP is crucial for predicting how the molecule will orient itself within a protein's active site. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Binding Affinity Prediction and Active Site Characterization

Molecular docking simulations can estimate the binding affinity of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole to various biological targets. This is typically expressed as a docking score or binding energy, where a more negative value indicates a stronger and more favorable interaction. The analysis also provides detailed information about the active site of the target protein, identifying key amino acid residues that are crucial for ligand recognition and binding. For pyrazole derivatives, docking studies have been instrumental in identifying potential biological targets and rationalizing their inhibitory activities. amazonaws.com

Interaction Mechanisms with Key Enzymes

Molecular docking can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

Monoamine Oxidase A (MAO-A): Pyrazole derivatives have been investigated as inhibitors of MAO enzymes. researchgate.net Docking studies of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole into the active site of MAO-A would likely reveal hydrophobic interactions between the phenyl rings and nonpolar residues in the active site cavity. The pyrazole core could form hydrogen bonds with key residues, and the bromine and fluorine atoms might participate in halogen bonding.

Cyclooxygenase-2 (COX-2): Many pyrazole-containing compounds are known COX-2 inhibitors. nih.gov Docking simulations would be expected to show the 4-bromophenyl group occupying a hydrophobic pocket within the COX-2 active site. The pyrazole moiety could form crucial hydrogen bonds with residues such as Ser530 and Tyr385, which are critical for the inhibitory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgresearchgate.net

Cyclin-Dependent Kinases (CDKs): Pyrazole scaffolds are present in several known CDK inhibitors. nih.govnih.gov Docking of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole into the ATP-binding pocket of a CDK, such as CDK2, would likely show the pyrazole core forming hydrogen bonds with the hinge region of the kinase, mimicking the adenine (B156593) part of ATP. The phenyl rings would likely engage in hydrophobic and van der Waals interactions with surrounding residues. mdpi.com

Cruzipain: Pyrazole-based compounds have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease, by inhibiting the cysteine protease cruzipain. nih.govnih.gov Molecular docking could reveal interactions between the pyrazole core and the catalytic triad (B1167595) residues (Cys25, His159, Asn175) of cruzipain. The bromophenyl and fluoro substituents could form additional contacts within the S1 and S2 pockets of the enzyme's active site, contributing to binding affinity and selectivity. mdpi.com

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): As a key enzyme in the inflammatory pathway, mPGES-1 is a target for anti-inflammatory drugs. Docking studies of pyrazole derivatives have been performed to explore their inhibitory potential. researchgate.net The 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole molecule could potentially bind in the hydrophobic active site of mPGES-1, with the pyrazole nitrogen atoms acting as hydrogen bond acceptors.

5-Lipoxygenase (5-LO): 5-LO is another important enzyme in the inflammatory cascade. Pyrazole compounds have been investigated as 5-LO inhibitors. Docking simulations could help to understand how 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole might coordinate with the non-heme iron atom in the catalytic site of 5-LO and interact with surrounding hydrophobic residues.

Table 2: Predicted Interaction Profile of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole with Various Enzymes from Molecular Docking Studies of Similar Compounds

| Enzyme Target | Predicted Key Interactions | Potential Interacting Residues (Examples) |

| MAO-A | Hydrophobic interactions, Hydrogen bonds, Halogen bonds | Phe208, Tyr407, Tyr444 |

| COX-2 | Hydrophobic interactions, Hydrogen bonds | Arg120, Tyr355, Ser530 |

| CDKs | Hydrogen bonds (hinge region), Hydrophobic interactions | Leu83, Asp86, Gln131 (CDK2) |

| Cruzipain | Hydrogen bonds (catalytic triad), Hydrophobic interactions | Cys25, His159, Gly66 |

| mPGES-1 | Hydrophobic interactions, Hydrogen bonds | Tyr130, Ser127 |

| 5-LO | Coordination with Fe2+, Hydrophobic interactions | His367, His372, His550 |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of the Compound

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational stability and flexibility of the complex over time. An MD simulation of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, both in a solvent and within a protein's active site, would provide valuable information.

MD simulations can reveal the conformational landscape of the molecule, identifying the most stable rotamers of the phenyl rings and the flexibility of the pyrazole core. When complexed with a protein, MD simulations can assess the stability of the binding pose predicted by docking. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the active site and which parts of the protein are most affected by ligand binding. researchgate.netnih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

In Silico Drug-Likeness Assessment

The initial stages of drug discovery often involve an in silico assessment of a compound's "drug-likeness," which helps to prioritize candidates with favorable physicochemical properties that are generally associated with orally bioavailable drugs. This evaluation is performed without making any claims about clinical outcomes.

Prediction of Key Physicochemical Parameters

Several key parameters are calculated to evaluate the drug-likeness of a molecule. For 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, these parameters, including the number of hydrogen bond donors (HBD) and acceptors (HBA), topological polar surface area (tPSA), and the partition coefficient (miLogP), have been predicted using computational tools. These descriptors are critical in understanding a molecule's potential behavior in a biological system.

The predicted values for these parameters for 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole are summarized in the interactive table below.

These predicted values provide a preliminary computational assessment of the compound's characteristics relevant to its potential as a drug candidate.

Virtual Screening and Lead Optimization through Advanced Computational Methods

Beyond the initial assessment of drug-likeness, advanced computational methods play a crucial role in identifying and refining potential drug candidates. Virtual screening and lead optimization are two such powerful techniques that are widely applied in the study of pyrazole derivatives and other compound classes.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target, such as a protein or enzyme, to identify those that are most likely to bind to the target and modulate its activity. For a compound like 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole, it could be included in a virtual library and "docked" into the active site of a relevant biological target. Molecular docking simulations predict the preferred orientation and binding affinity of the compound to the target, allowing researchers to prioritize promising candidates for further experimental testing.

Lead Optimization: Once a "hit" or a "lead" compound is identified through screening, computational methods are employed to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, often involves iterative cycles of computational design, chemical synthesis, and biological testing. Techniques such as quantitative structure-activity relationship (QSAR) modeling and free energy perturbation (FEP) calculations can be used to guide the modification of the lead compound to enhance its desired characteristics. For pyrazole-based compounds, these methods can help in understanding how different substituents on the pyrazole ring and its phenyl attachments influence biological activity, ultimately leading to the design of more effective and safer drug candidates.

Biological Activity Mechanisms and Cellular Interactions of 3 4 Bromophenyl 4 Fluoro 1h Pyrazole Derivatives

Enzyme Inhibition Mechanisms and Pathways

Derivatives of 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole have been identified as potent inhibitors of several key enzymes, demonstrating the therapeutic potential of the pyrazole (B372694) scaffold. The nature and selectivity of this inhibition vary depending on the specific substitutions on the pyrazole core.

Inhibition of Cyclooxygenase (COX) Isoforms (e.g., COX-2)

A significant area of investigation for pyrazole derivatives has been their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain novel pyrazole and pyrazoline derivatives have demonstrated selective inhibition of the COX-2 isoform. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as COX-2 is primarily involved in the inflammatory response, while COX-1 is associated with homeostatic functions.

Molecular modeling studies suggest that these compounds can bind effectively within the active site of the COX-2 enzyme, showing a binding mode similar to that of known selective COX-2 inhibitors like SC-558. nih.gov For instance, some N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)aniline derivatives have shown potent COX-2 inhibitory activity and high selectivity, with potencies comparable to the reference drug celecoxib. nih.govcapes.gov.br

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | 0.26 | >192.3 | nih.gov |

| Celecoxib (Reference) | 0.28 | 178.57 | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)

The pyrazole scaffold is a key feature in the development of monoamine oxidase (MAO) inhibitors, which are crucial for regulating neurotransmitter levels in the brain. nih.govnih.gov MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. rsc.org Selective inhibitors for each isoform are valuable for treating different neurological disorders; MAO-A inhibitors are often used for depression, while MAO-B inhibitors are employed in the management of Parkinson's disease. rsc.orgfrontiersin.org

Studies on halogenated pyrazoline derivatives have shown that substitutions on the phenyl ring significantly influence potency and selectivity for MAO-B. nih.gov Specifically, compounds with a fluorine substitution, such as 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, have demonstrated exceptionally high potency and selectivity for MAO-B. nih.gov The order of potency for MAO-B inhibition among halogens was found to be F > Cl > Br > H. nih.gov Conversely, other series of 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives showed high selectivity for inhibiting the MAO-A isoform. nih.gov

Table 2: MAO Inhibitory Activity of Selected Pyrazoline Derivatives

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | 8.38 | 0.063 | 133.0 | nih.gov |

| 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (EH6) | >10 | 0.40 | >55.8 | nih.gov |

| 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole (EH8) | 4.31 | 0.69 | - | nih.gov |

Inhibition of Cyclin-Dependent Kinases (CDKs)